Methyl 3-fluoro-6-iodo-2-methylbenzoate
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Overview
Description
Methyl 3-fluoro-6-iodo-2-methylbenzoate is an organic compound with the molecular formula C9H8FIO2 and a molecular weight of 294.06 g/mol . It is a derivative of benzoic acid, characterized by the presence of fluorine, iodine, and methyl ester functional groups. This compound is used in various chemical research and industrial applications due to its unique reactivity and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-fluoro-6-iodo-2-methylbenzoate typically involves the esterification of 3-fluoro-6-iodo-2-methylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. Purification is achieved through distillation and recrystallization techniques to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-fluoro-6-iodo-2-methylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and bases (e.g., sodium hydroxide).
Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., ether).
Oxidation: Oxidizing agents (e.g., potassium permanganate), solvents (e.g., water, acetone).
Major Products
Substitution: Products include substituted benzoates with different functional groups replacing the iodine atom.
Reduction: Products include the corresponding alcohol.
Oxidation: Products include the corresponding carboxylic acid.
Scientific Research Applications
Methyl 3-fluoro-6-iodo-2-methylbenzoate is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex organic molecules.
Biology: In the study of enzyme-substrate interactions and as a probe in biochemical assays.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-fluoro-6-iodo-2-methylbenzoate involves its reactivity with nucleophiles and electrophiles due to the presence of the fluorine and iodine atoms. These atoms create sites of high electron density and low electron density, respectively, making the compound highly reactive in substitution and addition reactions. The ester group also participates in hydrolysis and reduction reactions, contributing to the compound’s versatility in chemical synthesis .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-fluoro-2-iodo-6-methylbenzoate
- Methyl 3-chloro-6-iodo-2-methylbenzoate
- Methyl 3-fluoro-6-bromo-2-methylbenzoate
Uniqueness
Methyl 3-fluoro-6-iodo-2-methylbenzoate is unique due to the specific combination of fluorine and iodine atoms, which imparts distinct reactivity patterns compared to other halogenated benzoates. The presence of both electron-withdrawing (fluorine) and electron-donating (iodine) groups allows for a wide range of chemical transformations, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
methyl 3-fluoro-6-iodo-2-methylbenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FIO2/c1-5-6(10)3-4-7(11)8(5)9(12)13-2/h3-4H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRDOLMYRVVIYEG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C(=O)OC)I)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FIO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50736584 |
Source
|
Record name | Methyl 3-fluoro-6-iodo-2-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50736584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1262417-94-6 |
Source
|
Record name | Methyl 3-fluoro-6-iodo-2-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50736584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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